2-Thienyl disulfide

Description

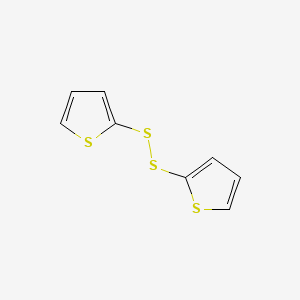

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-yldisulfanyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S4/c1-3-7(9-5-1)11-12-8-4-2-6-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFWWMPGNMXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SSC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047476 | |

| Record name | 2-Thienyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Yellow to green crystals; rubbery odour | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Thienyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

5% in CH3CN, Soluble at room temperature (in ethanol) | |

| Record name | 2-Thienyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/985/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6911-51-9 | |

| Record name | 2,2′-Dithiobis[thiophene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6911-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(thiophene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thienyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DITHIOBIS(THIOPHENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2G7KBC8VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 57 °C | |

| Record name | Di-2-thienyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Thienyl disulfide chemical properties and structure

An In-depth Technical Guide to 2-Thienyl Disulfide: Properties, Structure, and Applications

Abstract

This compound, also known as di(thiophen-2-yl) disulfide, is a symmetrical disulfide derived from thiophene-2-thiol. This organosulfur compound serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of two thiophene rings linked by a disulfide bond, imparts specific chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Profile

The structural and spectroscopic characteristics of this compound are fundamental to understanding its reactivity and potential applications.

Molecular Structure

This compound possesses a distinctive molecular architecture, consisting of two thiophene rings connected by a disulfide bridge at their 2-positions. The C-S-S-C dihedral angle is a key determinant of its conformational properties.

Caption: Molecular structure of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes its key spectroscopic data.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, ppm) | δ 7.40 (dd, J=5.2, 1.2 Hz, 2H), 7.18 (dd, J=3.6, 1.2 Hz, 2H), 6.98 (dd, J=5.2, 3.6 Hz, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 136.2, 131.5, 128.0, 127.5 |

| IR (KBr, cm⁻¹) | 3100, 1505, 1410, 1230, 840, 690 |

| Mass Spectrum (m/z) | 230 (M⁺) |

Chemical Properties and Reactivity

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆S₄ |

| Molecular Weight | 230.40 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 59-61 °C |

| Boiling Point | 165-170 °C at 2 mmHg |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and acetone. Insoluble in water. |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the disulfide bond and the thiophene rings.

-

Reduction of the Disulfide Bond: The S-S bond can be readily cleaved by reducing agents to yield two equivalents of thiophene-2-thiol. This reaction is fundamental for the in situ generation of the corresponding thiol for further reactions.

-

Oxidation of the Disulfide Bond: Oxidation of the disulfide can lead to the formation of thiosulfinates and thiosulfonates, which are themselves reactive intermediates.

-

Electrophilic Substitution on the Thiophene Ring: The thiophene rings can undergo electrophilic substitution reactions, although the disulfide group can influence the regioselectivity and reactivity.

Caption: Reduction of this compound.

Synthesis of this compound

Common Synthetic Routes

This compound is typically synthesized by the oxidation of thiophene-2-thiol. Various oxidizing agents can be employed for this transformation. A common and efficient method involves the use of iodine in the presence of a base.

Detailed Experimental Protocol: Synthesis from 2-Thiophosgene

A reliable method for the preparation of this compound starts from 2-thiophosgene.

Step 1: Preparation of Potassium Thiophene-2-thiolate

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of potassium hydroxide in ethanol is prepared.

-

2-Thiophosgene is added dropwise to the cooled ethanolic KOH solution.

-

The reaction mixture is stirred at room temperature to form potassium thiophene-2-thiolate.

Step 2: Oxidation to this compound

-

A solution of iodine in ethanol is added portion-wise to the solution of potassium thiophene-2-thiolate.

-

The reaction mixture is stirred until the color of iodine disappears.

-

The precipitated product is collected by filtration, washed with water and ethanol, and then dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of various biologically active molecules and functional materials.

-

Precursor to Thiophene-containing Pharmaceuticals: The thiophene motif is present in numerous approved drugs. This compound serves as a convenient starting material for the introduction of the thiophene-2-thiol moiety into more complex molecular scaffolds.

-

Synthesis of Biologically Active Compounds: It is used in the synthesis of compounds with potential antimicrobial, antifungal, and anticancer activities. The disulfide linkage itself can be a pharmacophore, or it can be a precursor to a free thiol group which can interact with biological targets.

-

Material Science: Thiophene-based compounds are of great interest in material science for the development of conducting polymers and organic semiconductors. This compound can be used as a monomer or a building block for such materials.

Conclusion

This compound is a versatile chemical compound with a rich chemistry and a broad range of applications. Its well-defined structure and predictable reactivity make it an important tool for synthetic chemists. The ability to easily generate the corresponding thiol by reduction of the disulfide bond is a particularly useful feature. As the demand for novel thiophene-containing pharmaceuticals and materials continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase.

An In-Depth Technical Guide to the Synthesis of 2-Thienyl Disulfide from Thiophene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Thienyl disulfide, a significant compound in organic synthesis and materials science.[1][2] The primary focus is on the transformation of thiophene, a readily available aromatic heterocycle, into the target disulfide. This document delineates the critical two-step process involving the initial formation of a 2-thienyllithium intermediate followed by sulfurization to yield 2-thiophenethiol, which is subsequently oxidized to this compound. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of this compound

Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals.[3][4] Among these, this compound (also known as bis(2-thienyl) disulfide) stands out as a valuable organic reagent and synthetic intermediate.[1][2] Its utility spans various fields, including polymer science, owing to the reactive disulfide bond and the electronic properties of the thiophene rings.

The synthesis of this compound from thiophene is not a direct conversion but rather a multi-step process that hinges on the initial activation of the thiophene ring. The high reactivity of thiophene's 2-position towards electrophilic substitution and metallation is a key principle exploited in its functionalization.[5]

Strategic Overview of the Synthetic Pathway

The most established and reliable method for synthesizing this compound from thiophene involves a two-stage process. This strategy is predicated on the initial formation of a nucleophilic thiophene species, which can then react with elemental sulfur. The subsequent thiol intermediate is then dimerized through oxidation.

Caption: Overall synthetic strategy from thiophene to this compound.

Stage 1: Synthesis of 2-Thiophenethiol via Lithiation and Sulfurization

The cornerstone of this synthesis is the regioselective functionalization of the thiophene ring at the 2-position. This is achieved through metallation, specifically lithiation, which creates a potent carbon-based nucleophile.

Mechanistic Insight: Lithiation of Thiophene

The reaction of thiophene with an organolithium reagent, such as n-butyllithium, results in the deprotonation of the most acidic proton, which is located at the 2-position.[3][6][7] This high regioselectivity is attributed to the stabilizing effect of the adjacent sulfur atom on the resulting carbanion. The product of this reaction is 2-thienyllithium, a versatile intermediate in thiophene chemistry.[3][6]

Experimental Protocol: Preparation of 2-Thiophenethiol

This protocol is adapted from established literature procedures.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiophene | 84.14 | 56 g (53 mL) | 0.67 |

| n-Butyllithium (1.35 M in pentane) | 64.06 | 490 mL | 0.662 |

| Sulfur (powdered) | 32.07 | 20.4 g | 0.638 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |

| 4 N Sulfuric Acid | 98.08 | As needed | - |

| Diethyl ether | 74.12 | ~600 mL | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: A 3-liter, three-necked flask is equipped with a mechanical stirrer and a dropping funnel. The apparatus is thoroughly dried and purged with dry nitrogen.

-

Initial Charging: The flask is charged with 500 mL of anhydrous tetrahydrofuran and 56 g (0.67 mole) of thiophene.

-

Lithiation: The mixture is cooled to -40°C using an acetone-dry ice bath. While maintaining a nitrogen atmosphere, 490 mL of 1.35 M n-butyllithium in pentane is added over a 5-minute period. The temperature is then maintained between -30°C and -20°C for one hour.

-

Sulfurization: The reaction mixture is further cooled to -70°C. Powdered sulfur (20.4 g, 0.638 g-atom) is added in a single portion. The mixture is stirred for 30 minutes, during which the temperature is allowed to rise to -10°C.

-

Quenching and Extraction: The resulting yellow solution, containing lithium 2-thiophenethiolate, is carefully poured into 1 liter of rapidly stirred ice water. The aqueous layer is extracted three times with 100 mL portions of water to remove the pentane.

-

Acidification and Isolation: The combined aqueous extracts are chilled and carefully acidified with 4 N sulfuric acid. The aqueous phase is then immediately extracted three times with 200 mL portions of diethyl ether.

-

Drying and Purification: The combined ether extracts are washed twice with 100 mL portions of water and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residual oil is purified by vacuum distillation. The fraction boiling at 53–56°C (5 mm Hg) is collected, yielding 2-thiophenethiol.[8]

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.

-

Thiophene and tetrahydrofuran are flammable liquids.[6]

-

The reaction should be performed in a well-ventilated fume hood.

Stage 2: Oxidative Coupling of 2-Thiophenethiol to this compound

The final step in the synthesis is the oxidation of the thiol to the disulfide. This is a common transformation in organic chemistry and can be achieved using a variety of oxidizing agents.

Mechanistic Considerations of Thiol Oxidation

The oxidation of thiols to disulfides can proceed through several mechanisms, depending on the oxidant and reaction conditions.[9] Common pathways involve the formation of a sulfenic acid intermediate or a thiyl radical.[9] In the presence of a mild oxidant, two thiol molecules are coupled to form a disulfide bond with the concomitant reduction of the oxidizing agent.

Caption: Generalized oxidation of a thiol to a disulfide.

Experimental Protocol: Oxidation of 2-Thiophenethiol

A variety of oxidizing agents can be employed for this step, including hydrogen peroxide, iodine, or even air under basic conditions.[10][11] The choice of oxidant can influence the reaction conditions and workup procedure. A common and effective method utilizes hydrogen peroxide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-Thiophenethiol | 116.20 |

| Hydrogen Peroxide (30% aq. solution) | 34.01 |

| A suitable solvent (e.g., ethanol, trifluoroethanol) | - |

General Procedure:

-

Dissolution: 2-Thiophenethiol is dissolved in a suitable solvent, such as trifluoroethanol.

-

Oxidation: An aqueous solution of hydrogen peroxide (30%) is added dropwise to the stirred solution of the thiol at ambient temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product as a yellow powder.[1][2]

Characterization of this compound

The successful synthesis of this compound should be confirmed through standard analytical techniques.

| Property | Value |

| CAS Number | 6911-51-9[1] |

| Molecular Formula | C8H6S4[1] |

| Molecular Weight | 230.39 g/mol [1] |

| Appearance | Light yellow to yellow powder/crystal[1][2] |

| Melting Point | 55-60 °C[1] |

Further characterization would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of this compound from thiophene is a robust and well-documented process that relies on fundamental principles of organometallic chemistry and oxidation reactions. The key to a successful synthesis lies in the careful execution of the lithiation and sulfurization steps to generate the 2-thiophenethiol intermediate, followed by a controlled oxidation to form the desired disulfide. This guide provides the necessary theoretical background and practical protocols for researchers to confidently undertake this synthesis in a laboratory setting.

References

- 1. This compound CAS#: 6911-51-9 [m.chemicalbook.com]

- 2. This compound | 6911-51-9 [amp.chemicalbook.com]

- 3. rroij.com [rroij.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Thiophene - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Disulfide synthesis by S-S coupling [organic-chemistry.org]

An In-depth Technical Guide to 2-Thienyl Disulfide for Advanced Research

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Thienyl Disulfide (CAS No. 6911-51-9), tailored for researchers, medicinal chemists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, characterization, and critical role as a building block in modern pharmaceutical science, grounded in the principles of redox chemistry and targeted drug design.

Core Compound Identification and Properties

This compound, also known as di(2-thienyl) disulfide, is a symmetrical disulfide derived from two thiophene-2-thiol units. Its thiophene rings make it a valuable precursor for a variety of heterocyclic compounds, while the disulfide linkage provides unique redox-responsive properties that are increasingly exploited in advanced drug delivery systems.[1][2]

Key Identifiers and Physicochemical Data

| Parameter | Value | Reference(s) |

| CAS Number | 6911-51-9 | [1][3][4][5] |

| Molecular Formula | C₈H₆S₄ | [3][4][5] |

| Molecular Weight | 230.39 g/mol | [3][4] |

| Synonyms | Di(2-thienyl) disulfide, 2,2'-Dithienyl Disulfide, Bis(2-thienyl) disulfide | [4] |

| Appearance | Light yellow to yellow-green crystalline powder | |

| Melting Point | 55-60 °C | [3] |

| Boiling Point | 132 °C @ 0.1 mmHg | [1] |

| Solubility | Soluble in many organic solvents like THF, DCM, and acetone. Poorly soluble in water. |

The Disulfide Bridge: A Locus of Reactivity and Biological Relevance

The S-S bond is the central functional group of this compound and is fundamental to its utility. Unlike robust carbon-carbon bonds, the disulfide linkage is a dynamic covalent bond, susceptible to cleavage under reductive conditions.[2] This reactivity is not a liability but a key feature leveraged in drug development.

In biological systems, a significant redox potential gradient exists between the oxidizing extracellular environment and the highly reducing intracellular environment, which is rich in glutathione (GSH). This natural biological dichotomy is exploited in the design of "smart" drug delivery systems. Disulfide-containing linkers, such as those that can be derived from this compound, remain stable in circulation but are rapidly cleaved inside cells, releasing a therapeutic payload precisely at the target site. This mechanism minimizes off-target effects and enhances the therapeutic index of potent drugs.

Mechanism: Thiol-Disulfide Exchange

The cleavage of the disulfide bond is primarily mediated by thiol-disulfide exchange with endogenous glutathione. The process involves a nucleophilic attack by a thiolate anion (GS⁻) on one of the sulfur atoms of the disulfide, leading to the formation of a mixed disulfide and the release of a thiophene-2-thiolate. A second GSH molecule can then reduce this mixed disulfide, completing the release and regenerating oxidized glutathione (GSSG).

Caption: Thiol-Disulfide Exchange Mechanism with Glutathione.

Synthesis and Purification Protocols

The most direct and common synthesis of this compound is the oxidative coupling of its precursor, 2-thiophenethiol. The following section details a robust, two-stage workflow for its preparation and purification, starting from thiophene.

Workflow Overview

Caption: Synthesis and Purification Workflow for this compound.

Stage 1: Synthesis of 2-Thiophenethiol

This protocol is adapted from established organometallic procedures for the functionalization of thiophene.[6] The causality behind this choice is the high regioselectivity of lithiation at the 2-position of the thiophene ring.

Materials:

-

Thiophene (0.67 mole)

-

Anhydrous Tetrahydrofuran (THF), 500 mL

-

n-Butyllithium (n-BuLi) in pentane (1.35 M, 0.662 mole)

-

Powdered Sulfur (0.638 g-atom)

-

4 N Sulfuric Acid

-

Diethyl ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: In a 3-L three-necked flask under a dry nitrogen atmosphere, charge the THF and thiophene. Cool the mixture to -40 °C using an acetone/dry ice bath.

-

Lithiation: Add the n-BuLi solution dropwise over 5 minutes, maintaining the temperature between -30 °C and -20 °C. Stir for 1 hour at this temperature to ensure complete formation of 2-thienyllithium.

-

Sulfurization: Cool the reaction mixture to -70 °C and add the powdered sulfur in a single portion. Stir for 30 minutes, allowing the temperature to rise to -10 °C.

-

Quench and Extraction: Carefully pour the reaction mixture into 1 L of rapidly stirred ice water. This hydrolyzes the lithium thiolate. Separate the organic layer and extract the aqueous layer with three 100-mL portions of water.

-

Acidification and Isolation: Combine all aqueous layers, chill in an ice bath, and carefully acidify with 4 N sulfuric acid to protonate the thiolate. Immediately extract the aqueous phase with three 200-mL portions of diethyl ether.

-

Drying and Concentration: Combine the ether extracts, wash twice with water to remove residual acid and THF, and dry over anhydrous sodium sulfate. Remove the ether via rotary evaporation to yield crude 2-thiophenethiol as a golden-brown oil. The product can be further purified by vacuum distillation.[6]

Stage 2: Oxidative Coupling to this compound

This stage employs a mild oxidant to selectively form the S-S bond without over-oxidation or side reactions on the thiophene ring. Iodine is a classic and effective choice for this transformation.

Materials:

-

Crude 2-Thiophenethiol from Stage 1

-

Ethanol

-

Iodine (I₂)

-

Saturated Sodium Thiosulfate solution

Procedure:

-

Dissolution: Dissolve the crude 2-thiophenethiol in ethanol.

-

Oxidation: While stirring at room temperature, add a solution of iodine in ethanol dropwise. The reaction progress can be monitored by the persistence of the brown iodine color. Continue addition until a faint, stable brown color remains.

-

Quench: Add saturated sodium thiosulfate solution dropwise to quench any excess iodine, until the solution becomes colorless.

-

Precipitation: Add water to the reaction mixture to precipitate the crude this compound, which is less soluble in the aqueous ethanol mixture.

-

Isolation: Collect the solid product by vacuum filtration and wash with water.

Purification: Recrystallization

Recrystallization is the definitive method for purifying the solid product. The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system is often effective.

Solvent System: Ethanol and Water.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Once fully dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Compound Characterization and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected analytical signatures for this compound.

Mass Spectrometry (MS)

-

Expected M/Z: The electron ionization mass spectrum will show a molecular ion (M⁺) peak at approximately m/z = 230. The isotopic pattern will be characteristic of a molecule containing four sulfur atoms. Key fragmentation patterns would likely involve the cleavage of the S-S bond and fragmentation of the thiophene rings.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present.

-

Thiophene C-H stretch: ~3100 cm⁻¹

-

Thiophene C=C stretch: ~1500-1400 cm⁻¹

-

C-S stretch: ~700-600 cm⁻¹

-

S-S stretch: A weak absorption band is expected around 500-400 cm⁻¹. This peak is often difficult to observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule is symmetrical, which simplifies the expected spectra. There are three unique protons (H3, H4, H5) and four unique carbons (C2, C3, C4, C5) on each thiophene ring.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~ 7.4-7.5 ppm (dd, 1H): Attributed to H5, coupled to both H4 and H3.

-

δ ~ 7.2-7.3 ppm (dd, 1H): Attributed to H3, coupled to both H4 and H5.

-

δ ~ 7.0-7.1 ppm (dd, 1H): Attributed to H4, coupled to both H3 and H5. Causality: The protons on the thiophene ring will appear as distinct doublets of doublets (dd) due to coupling with their two neighbors. The proton adjacent to the second sulfur atom (H3) and the one furthest away (H5) are expected to be the most deshielded.

Predicted ¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~ 135-140 ppm: Attributed to C2, the carbon atom directly attached to the disulfide bridge. This carbon is expected to be the most deshielded due to the direct attachment to the electronegative sulfur.

-

δ ~ 128-130 ppm: Attributed to C5.

-

δ ~ 127-128 ppm: Attributed to C3.

-

δ ~ 126-127 ppm: Attributed to C4.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage/irritation.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

Solubility of 2-Thienyl disulfide in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Thienyl Disulfide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 6911-51-9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. It covers the physicochemical properties of this compound, explores its predicted solubility profile based on molecular structure, presents a detailed protocol for empirical solubility determination, and discusses key factors influencing solubility. Our aim is to provide a foundational resource that enables scientists to make informed decisions regarding solvent selection, formulation, and reaction chemistry involving this versatile heterocyclic compound.

Introduction to this compound: A Key Heterocyclic Intermediate

This compound, also known as Di(2-thienyl) disulfide, is a sulfur-containing organic compound with the molecular formula C₈H₆S₄. It is characterized by two thiophene rings linked by a disulfide bond. As a solid, it typically appears as a light yellow powder or crystalline substance with a melting point in the range of 55-60 °C.[1]

The unique structure of this compound makes it a valuable intermediate in various fields. In organic synthesis, it serves as a precursor for a wide array of thiophene derivatives.[1][2] For the pharmaceutical industry, it is a key building block in the development of novel therapeutic agents targeting a range of disorders.[2] Its distinct organoleptic properties also lead to its use in the flavor and fragrance industry. A thorough understanding of its solubility is paramount for optimizing its use in these applications, from ensuring homogeneity in reaction mixtures to developing stable formulations.

Physicochemical Properties

A summary of the key properties of this compound is essential for understanding its behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 6911-51-9 | [1][2] |

| Molecular Formula | C₈H₆S₄ | |

| Molecular Weight | 230.39 g/mol | [3] |

| Appearance | Light yellow to yellow powder/crystal | [1][2] |

| Melting Point | 55-60 °C | [1] |

| Predicted logP | 4.24 - 4.47 | [4] |

| Predicted Water Solubility | 0.064 g/L | [4] |

The high predicted logP value strongly suggests that this compound is lipophilic (fat-loving) and hydrophobic (water-fearing), predicting poor solubility in water but favorable solubility in non-polar organic solvents.[4]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. The molecular structure of this compound is the primary determinant of these forces.

Caption: Molecular Structure of this compound.

The structure is dominated by two aromatic thiophene rings, which are largely non-polar. The disulfide bridge (S-S) itself has low polarity. The molecule lacks significant hydrogen bond donor groups and has only weak hydrogen bond accepting capabilities via the sulfur lone pairs.[4] This analysis leads to the following predictions:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): High solubility is expected. The van der Waals forces between the non-polar solvent molecules and the thiophene rings of the solute are likely to be energetically favorable.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Moderate to good solubility is anticipated. While these solvents have dipoles, they are not dominated by strong hydrogen bonding networks. The non-polar regions of this compound can interact favorably with the alkyl groups of these solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Low solubility is expected, particularly in water.[4] The high energy required to disrupt the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions formed with the non-polar solute.[6] Solubility in alcohols like ethanol will likely be higher than in water due to the presence of an alkyl chain that can interact with the solute.

Experimental Protocol for Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for quantitative accuracy. The following protocol describes a standard, reliable method for determining the solubility of a solid compound like this compound. This method is a self-validating system, as the visual endpoint (undissolved solid) provides direct evidence of saturation.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology

This protocol is adapted from standard laboratory procedures for solubility assessment.[5][7][8]

-

Preparation: Calibrate an analytical balance. Ensure all glassware is clean and dry. Prepare the selected organic solvent of a known purity grade.

-

Initial Sample Preparation: Accurately weigh approximately 25 mg of this compound and place it into a small, sealable glass vial (e.g., a 2 mL autosampler vial). Record the exact mass.

-

Solvent Addition: Using a calibrated micropipette, add a precise volume of the chosen solvent to the vial. A starting volume of 0.25 mL is recommended.

-

Mixing and Dissolution: Securely cap the vial and mix vigorously using a vortex mixer for 2-3 minutes. This step is critical to break up aggregates and maximize the surface area for dissolution.

-

Visual Inspection: After mixing, allow the sample to stand for a moment. Visually inspect the solution against a dark background.

-

If all solid has dissolved: The compound is soluble at the current concentration. Add another pre-weighed aliquot of ~25 mg of the solid, record the new total mass, and return to Step 4.

-

If undissolved solid remains: The solution is likely at or near saturation. Proceed to Step 6.

-

-

Equilibration: To ensure true thermodynamic equilibrium is reached, place the vial in a shaker bath set to a controlled temperature (e.g., 25 °C) for at least 24 hours.[9] This step prevents the formation of metastable supersaturated solutions.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet all undissolved solid.

-

Sample Analysis: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).

-

Quantification and Calculation: Quantify the concentration of this compound in the diluted sample against a standard curve. Back-calculate to determine the concentration in the original saturated supernatant. This value represents the solubility.

Solubility Data and Predictions

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Water | Polar Protic | Very Low (<0.1 mg/mL) | Confirmed by predicted value of 0.064 g/L.[4] The compound is highly hydrophobic. |

| Hexane / Heptane | Non-Polar | High | "Like dissolves like"; strong van der Waals interactions are expected.[6] |

| Toluene | Non-Polar Aromatic | High | Favorable interactions between the aromatic solvent and the thiophene rings. |

| Dichloromethane (DCM) | Polar Aprotic | High | Effective at dissolving moderately polar and non-polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good general-purpose solvent for a wide range of organic molecules. |

| Acetone | Polar Aprotic | Medium to High | Should be a good solvent, though slightly more polar than THF or DCM. |

| Ethyl Acetate | Polar Aprotic | Medium to High | Good balance of polarity for many organic intermediates. |

| Acetonitrile | Polar Aprotic | Medium | More polar than other aprotic solvents; solubility may be slightly reduced. |

| Methanol / Ethanol | Polar Protic | Low to Medium | The alkyl portion aids dissolution, but the hydrogen-bonding network reduces solubility compared to aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to High | A very strong, highly polar aprotic solvent capable of dissolving many poorly soluble compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Medium to High | Similar to DMSO, a powerful polar aprotic solvent. |

Conclusion for the Practicing Scientist

The solubility of this compound is governed by its predominantly non-polar, hydrophobic structure. It exhibits poor solubility in aqueous and highly polar protic solvents while demonstrating favorable solubility in non-polar and polar aprotic organic solvents. For applications requiring high concentrations, solvents such as dichloromethane, tetrahydrofuran, and toluene are predicted to be excellent choices. In contrast, for processes like precipitation or crystallization, a solvent/anti-solvent system utilizing a polar protic liquid like ethanol or methanol could be effective. Given the lack of extensive published quantitative data, the experimental protocol provided in this guide is a critical tool for researchers to determine precise solubility values under their specific laboratory conditions, ensuring the reliability and success of their scientific endeavors.

References

- 1. This compound CAS#: 6911-51-9 [m.chemicalbook.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Showing Compound Di-2-thienyl disulfide (FDB016169) - FooDB [foodb.ca]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Introduction: The Significance of the Thienyl Disulfide Moiety

An In-Depth Technical Guide to the Electrochemical Properties of 2-Thienyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as di(thiophen-2-yl) disulfide, is an organosulfur compound featuring two thiophene rings linked by a disulfide bond. This structure is of significant interest to researchers at the intersection of materials science, electrochemistry, and pharmacology. The thiophene unit is a cornerstone of conducting polymers, offering facile electropolymerization and tunable electronic properties.[1][2] The disulfide bond, conversely, is a critical redox-active functional group ubiquitous in biology and central to the design of stimuli-responsive materials.[3][4]

Disulfide bonds are essential for the structural stability of many proteins and can be reversibly reduced to thiol groups under specific physiological conditions.[5][6] The intracellular environment, rich in reducing agents like glutathione (GSH), maintains a significantly lower redox potential than the extracellular space. This sharp redox gradient is a powerful trigger that can be exploited for targeted drug delivery, where a disulfide-containing carrier remains stable in circulation but cleaves to release its therapeutic payload inside a cell.[7][8] This guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its redox behavior, analytical methodologies, and potential applications.

Physicochemical Properties

A foundational understanding begins with the basic properties of the molecule.

| Property | Value | Reference |

| CAS Number | 6911-51-9 | [9] |

| Molecular Formula | C₈H₆S₄ | [10] |

| Molecular Weight | 230.39 g/mol | [10] |

| Appearance | Light yellow to green powder/crystal | [9] |

| Melting Point | 55-60 °C | [9][10] |

| Boiling Point | 132 °C at 0.1 mmHg | [9][10] |

| Storage | Inert atmosphere, room temperature, protected from light | [9][11] |

Part 1: The Core Redox Mechanism of the Disulfide Bond

The defining electrochemical feature of this compound is the reversible redox activity of its sulfur-sulfur bond. The interconversion between the oxidized disulfide form and the reduced dithiol form is a two-electron process.[4][12]

-

Reduction: The disulfide bond undergoes a 2-electron reduction, cleaving the S-S bond to form two thiolate anions. This is the key reaction for applications like intracellular drug release.

-

Oxidation: The two thiolate anions can be oxidized to reform the covalent disulfide bond, completing the redox cycle.

This fundamental transformation can be investigated and harnessed using electrochemical techniques. The specific potential at which this reduction occurs can be modulated by the electronic properties of the attached aromatic groups—in this case, the thienyl rings.[12]

Caption: Reversible 2-electron redox cycle of the disulfide bond.

Part 2: Electrochemical Analysis using Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary technique for investigating the redox properties of molecules like this compound. It provides critical information on reduction/oxidation potentials, electrochemical reversibility, and reaction kinetics.[12] A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current.

Causality Behind Experimental Design

The choice of experimental parameters is critical for obtaining meaningful data:

-

Solvent and Electrolyte: Anhydrous acetonitrile (CH₃CN) is a common solvent due to its wide potential window and ability to dissolve both the analyte and the supporting electrolyte.[1] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure conductivity of the solution but is chosen to be electrochemically inert within the potential range of interest.[1]

-

Three-Electrode System: A three-electrode setup is standard. The working electrode (e.g., glassy carbon, platinum) is where the reaction of interest occurs.[1][13] The reference electrode (e.g., Ag/AgCl) provides a stable potential against which the working electrode's potential is measured.[1] The counter electrode (e.g., platinum wire) completes the electrical circuit.[1]

-

Inert Atmosphere: Solutions are purged with an inert gas (e.g., argon or nitrogen) before and during the experiment.[1] This is crucial to remove dissolved oxygen, which is electroactive and can produce interfering reduction peaks, obscuring the analyte's true electrochemical signature.

Expected Voltammetric Behavior

When analyzing this compound, the initial scan in the negative direction would reveal a cathodic (reduction) peak corresponding to the cleavage of the S-S bond.[12] On the reverse scan, an anodic (oxidation) peak may appear, corresponding to the reformation of the disulfide bond from the generated thiolate anions. The separation between the peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) provide insights into the reversibility and kinetics of the redox process. For many disulfides, this process can be quasi-reversible or irreversible, often due to follow-up chemical reactions of the highly reactive thiolate product.[12]

Detailed Experimental Protocol: Cyclic Voltammetry

-

Electrode Preparation:

-

Polish the glassy carbon working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 0.3 µm followed by 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used (e.g., anhydrous acetonitrile).

-

Ensure the platinum counter electrode and reference electrode are clean and properly filled.

-

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in the same electrolyte solution.

-

Transfer the analyte solution to the electrochemical cell.

-

-

Experimental Setup:

-

Assemble the three-electrode cell, ensuring the electrodes are properly immersed.

-

Purge the solution with high-purity argon for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of argon over the solution during the experiment.[1]

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

First, record a background scan of the electrolyte solution to identify any impurity peaks.

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials to observe the reduction, and then reverse the scan. A typical range might be +0.5 V to -1.5 V vs Ag/AgCl.

-

Perform the scan at a set scan rate (e.g., 50-100 mV/s) and record the resulting voltammogram.[13]

-

Vary the scan rate to investigate the kinetics of the electron transfer process.

-

Caption: Standard workflow for a cyclic voltammetry experiment.

Part 3: Oxidative Electropolymerization

A key characteristic of thiophene and its derivatives is the ability to undergo oxidative electropolymerization to form conductive polymer films on the electrode surface.[1][14] This process involves the oxidation of the monomer at the electrode to form a radical cation. These radical cations then couple to form dimers and eventually longer polymer chains that deposit onto the electrode.

While the disulfide bond itself is reduced at negative potentials, the thienyl rings can be oxidized at positive potentials. By repeatedly cycling the potential to a sufficiently high positive value, a film of poly(this compound) can be grown. The CV during this process will show a characteristic increase in current with each cycle, indicating the deposition of a conductive polymer film.[1][15] The resulting polymer combines the redox activity of the disulfide linkages with the conductivity of the polythiophene backbone, making it a candidate for applications in sensors, electrochromic devices, and energy storage.[14][16]

References

- 1. researchgate.net [researchgate.net]

- 2. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | 6911-51-9 [amp.chemicalbook.com]

- 10. This compound CAS#: 6911-51-9 [m.chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Smart Flow Electrosynthesis and Application of Organodisulfides in Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Thermal Behavior of 2-Thienyl Disulfide: A Technical Guide for Researchers

An In-depth Exploration of Thermal Stability, Decomposition Pathways, and Analytical Methodologies

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 2-Thienyl Disulfide in Modern Drug Development

This compound, a key organosulfur compound, holds a significant position in the landscape of pharmaceutical sciences and organic synthesis.[1][2][3] Its thiophene moieties are prevalent structural motifs in numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The disulfide bond, a dynamic covalent linkage, is increasingly exploited in drug delivery systems for targeted release, leveraging the differential redox potentials between extracellular and intracellular environments.[4] A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for researchers, scientists, and drug development professionals. This knowledge is critical for ensuring the integrity of APIs during manufacturing, formulation, and storage, as well as for designing robust synthetic routes and predicting potential degradation products.

This technical guide provides a comprehensive analysis of the thermal behavior of this compound. We will delve into its inherent thermal stability, explore the probable decomposition mechanisms, and present detailed, field-proven experimental protocols for its characterization. Our approach is grounded in scientific integrity, providing not just procedures, but the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

I. Thermal Stability Profile of this compound

The thermal stability of a compound is a critical parameter that dictates its handling, processing, and storage conditions. For this compound, a crystalline solid at room temperature, its stability is intrinsically linked to the bond dissociation energies of its constituent bonds, primarily the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds.

Factors Influencing Thermal Stability

The thermal stability of diaryl disulfides, including this compound, is influenced by several factors:

-

S-S Bond Dissociation Energy: The disulfide bond is typically the most labile linkage in the molecule. The bond dissociation energy (BDE) of the S-S bond in aromatic disulfides is reported to be in the range of 46-68 kcal/mol.[5] This relatively low BDE suggests that thermal decomposition is likely initiated by the homolytic cleavage of this bond.

-

Aromatic Ring Substitution: The nature of the aromatic ring and its substituents can influence the stability of the resulting thiyl radicals. Electron-donating groups can stabilize the radical, potentially lowering the decomposition temperature. The thiophene ring, with its electron-rich nature, plays a significant role in the stability of the 2-thienylthiyl radical.

-

Physical State: The crystalline structure and any polymorphic forms of this compound can affect its thermal stability. The energy required to disrupt the crystal lattice will contribute to the overall energy input needed for decomposition.

Quantitative Thermal Analysis Data

While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its thermal behavior based on analogous aromatic disulfides and thiophene-containing polymers. The following table summarizes expected thermal properties and provides a framework for experimental investigation.

| Thermal Property | Expected Range/Value | Analytical Technique | Significance |

| Melting Point (Tm) | 55-60 °C | Differential Scanning Calorimetry (DSC) | Indicates the transition from solid to liquid phase. |

| Decomposition Onset Temperature (Td) | > 200 °C (estimated) | Thermogravimetric Analysis (TGA) | The temperature at which significant mass loss begins. |

| Glass Transition Temperature (Tg) | Not applicable (for crystalline solid) | Differential Scanning Calorimetry (DSC) | Relevant for amorphous or polymeric materials. |

II. Unraveling the Decomposition Pathways: A Mechanistic Perspective

The thermal decomposition of this compound is anticipated to proceed primarily through a free-radical mechanism initiated by the homolytic cleavage of the S-S bond. This initial step generates two 2-thienylthiyl radicals, which can then undergo a variety of subsequent reactions.

Initiation: Homolysis of the Disulfide Bond

The primary initiation step is the breaking of the weakest bond in the molecule, the S-S bond, to form two resonance-stabilized 2-thienylthiyl radicals.

Caption: Initiation of thermal decomposition via homolytic cleavage of the S-S bond.

Propagation and Termination: A Cascade of Radical Reactions

The highly reactive 2-thienylthiyl radicals can participate in a series of propagation and termination reactions, leading to a complex mixture of decomposition products.

-

Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from another this compound molecule or from the solvent, if present, to form 2-thiophenethiol.

-

Radical Recombination: Two 2-thienylthiyl radicals can recombine to reform the starting disulfide, a reversible process.

-

Disproportionation: Reactions between radicals can lead to the formation of stable molecules and other radical species.

-

Ring Opening and Rearrangement: At higher temperatures, the thiophene ring itself may undergo fragmentation, leading to the formation of smaller sulfur-containing compounds and hydrocarbons.

Caption: Potential propagation and termination pathways of the 2-thienylthiyl radical.

III. Experimental Protocols for Thermal Analysis

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound. The following protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provide a robust framework for this investigation.

A. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset decomposition temperature (Td) as the temperature at which a 5% mass loss is observed.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

B. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and enthalpy of fusion of this compound, and to observe any other thermal transitions.

Instrumentation: A differential scanning calorimeter.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Perform a second heating scan under the same conditions to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.

-

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. books.rsc.org [books.rsc.org]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors [mdpi.com]

- 5. researchgate.net [researchgate.net]

Commercial availability and suppliers of 2-Thienyl disulfide

An In-Depth Technical Guide to 2-Thienyl Disulfide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 6911-51-9), a pivotal reagent in organic synthesis and a building block for novel therapeutic agents. We will delve into its commercial availability, synthesis, physicochemical properties, handling protocols, and its burgeoning applications in the field of drug discovery. This document is intended to serve as a practical resource for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction to this compound

This compound, also known as di(thiophen-2-yl) disulfide, is an organosulfur compound featuring a disulfide linkage between two thiophene rings. The thiophene moiety is a well-established pharmacophore, and its incorporation into molecules can impart desirable pharmacological properties. The disulfide bond itself is a key structural motif in many biologically active peptides and proteins, and it can also serve as a reversible linker in drug delivery systems.[1][2][3] Consequently, this compound is a valuable starting material and intermediate for the synthesis of a wide array of thiophene derivatives with potential applications in medicine and materials science.[4][5]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically ≥95%. When sourcing this reagent, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) to confirm its identity and purity.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Pack Sizes |

| Sigma-Aldrich | ≥95% | Varies (e.g., grams to kilograms) |

| TCI Chemicals | >98% (TCI) | Varies (e.g., grams to kilograms) |

| Alfa Aesar | 97% | Varies (e.g., grams to kilograms) |

| J & K SCIENTIFIC LTD. | >95% | Varies (e.g., grams to kilograms)[5][6] |

| Biotuva Life Sciences | 95% | 250mg, 1g, 5g, 25g, 100g[7] |

| Lumora Chemicals | 95% | Available in mg, gm, and kg quantities[8] |

| Parchem | - | Specialty chemical supplier[9] |

Note: Availability and purity levels are subject to change. Always consult the supplier's official website or catalog for the most current information.

Synthesis of this compound Derivatives

While this compound is commercially available, derivatives of this compound are often synthesized to meet specific research needs. A novel, single-step reaction for the synthesis of a bis(2-thienyl)disulfide derivative has been reported, which is an accessible method for many laboratories.[10]

Example Protocol: Synthesis of bis-(5-acetyl-3-ethoxycarbonyl-4-methyl-2-thienyl)disulfide[10]

This protocol describes the synthesis of a specific derivative and illustrates a general approach to forming substituted bis(2-thienyl)disulfide compounds.

Rationale: This one-pot reaction is efficient, utilizing readily available starting materials. Potassium carbonate acts as a base to deprotonate the active methylene group of ethyl 3-oxobutanoate, which then reacts with carbon disulfide. The subsequent reaction with chloropropanone leads to the formation of the substituted thiophene ring and the disulfide linkage.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, create a suspension of equimolar amounts of ethyl 3-oxobutanoate (e.g., 0.78 g, 6 mmol) and anhydrous potassium carbonate (0.83 g, 6 mmol) in dimethylformamide (10 mL).

-

Addition of Carbon Disulfide: To the well-stirred suspension, add carbon disulfide (0.46 g, 6 mmol) and continue stirring the mixture for 2 hours at room temperature.

-

Addition of Chloropropanone: Following the 2-hour stirring period, add chloropropanone (0.56 g, 6 mmol) to the mixture and continue to stir for an additional 2 hours.

-

Workup: Upon completion of the reaction, neutralize the mixture with hydrochloric acid. The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Diagram 1: Workflow for the Synthesis of a this compound Derivative

Caption: Synthesis workflow for a substituted bis(2-thienyl)disulfide.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is essential for its effective use. The following tables summarize its key physical and spectroscopic properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6911-51-9 | [4][5] |

| Molecular Formula | C₈H₆S₄ | [5] |

| Molecular Weight | 230.39 g/mol | [5] |

| Appearance | Yellow to green or brown crystalline powder | [4][11] |

| Melting Point | 55-60 °C (lit.) | [5] |

| Boiling Point | 132 °C at 0.1 mmHg (lit.) | [5][11] |

| Odor | Pungent, sulfurous, earthy | [4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While specific spectra should be run for each batch, typical data from NMR, IR, and Mass Spectrometry are foundational for its characterization.[12][13][14][15]

Table 3: Spectroscopic Data Interpretation for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the protons on the thiophene rings. | The chemical shifts are characteristic of protons on an electron-rich aromatic system like thiophene. |

| ¹³C NMR | Signals in the aromatic region (approx. 125-140 ppm) for the thiophene carbons. | Confirms the carbon framework of the thiophene rings. |

| IR Spectroscopy | C-H stretching for aromatic protons (~3100 cm⁻¹), C=C stretching within the thiophene ring (~1400-1500 cm⁻¹), and C-S stretching bands. | Provides information on the functional groups present in the molecule. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 230. | Confirms the molecular weight of the compound. |

Handling, Storage, and Safety

Proper handling and storage of this compound are imperative for laboratory safety and to maintain the integrity of the compound.

Safety and Hazard Information:

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation/damage (H318/H319).[11][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][16] A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Use in a well-ventilated area. Avoid the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[11][16]

Table 4: Storage and Disposal Recommendations

| Aspect | Recommendation | Source |

| Storage Conditions | Store at 15–25°C in a cool, dark, well-ventilated area. Keep the container tightly sealed in an amber glass vial under an inert gas. | [4][16] |

| Incompatibilities | Isolate from strong oxidants, heat, and flames. | [4] |

| Disposal | Dispose of waste according to local regulations for organic sulfur chemicals. Do not discharge into sewer systems. | [4][11] |

Applications in Research and Drug Development

The unique chemical structure of this compound makes it a versatile tool in several areas of chemical and pharmaceutical research.

-

Organic Synthesis Intermediate: It serves as a key starting material for synthesizing a variety of thiophene-containing compounds.[4][5] The disulfide bond can be cleaved under reducing conditions to yield thiols, which are valuable intermediates for further functionalization.

-

Pharmaceutical Development: this compound is a valuable intermediate in the development of drugs for metabolic disorders and infectious diseases.[4] The disulfide bond itself is a critical component in many bioactive molecules, helping to stabilize their three-dimensional structures.[1][3]

-

Drug Delivery Systems: Disulfide linkers are often employed in drug delivery systems, particularly in antibody-drug conjugates (ADCs). These linkers are stable in the bloodstream but can be cleaved inside cells where the reducing environment (e.g., high glutathione concentration) is present, leading to targeted drug release.[17]

-

Agrochemical Chemistry: Disulfide-containing compounds have shown significant bioefficacy in agrochemicals, highlighting another potential application area for derivatives of this compound.[1]

Diagram 2: Application Pathways of this compound

Caption: Key application areas for this compound and its derivatives.

Quality Control and Analysis

To ensure the reliability of experimental results, the purity and identity of this compound must be verified.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A well-developed HPLC method can separate this compound from starting materials and byproducts.

-

Spectroscopic Verification: As detailed in Section 4, a combination of NMR, IR, and mass spectrometry should be used to confirm the structure of the material before use.

-

Quantification of Thiols and Disulfides: For applications involving the cleavage of the disulfide bond, various assays can be employed to quantify the resulting free thiols, such as those using Ellman's reagent (DTNB).[18][19]

Conclusion

This compound is a commercially accessible and synthetically valuable compound with significant potential in organic chemistry and drug discovery. Its utility as a precursor to a wide range of thiophene-containing molecules, coupled with the inherent biological relevance of the disulfide bond, positions it as a key reagent for researchers and drug development professionals. A thorough understanding of its properties, safe handling procedures, and applications is essential for leveraging its full potential in the laboratory and beyond.

References

- 1. Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. talentchemicals.com [talentchemicals.com]

- 5. This compound CAS#: 6911-51-9 [m.chemicalbook.com]

- 6. This compound | 6911-51-9 [amp.chemicalbook.com]

- 7. This compound – Biotuva Life Sciences [biotuva.com]

- 8. lumorachemicals.com [lumorachemicals.com]

- 9. parchem.com [parchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of thiols and disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Thienyl Disulfide

This guide provides comprehensive safety protocols and handling precautions for 2-Thienyl disulfide (CAS 6911-51-9), a compound utilized as a key starting material and intermediate in organic synthesis for pharmaceuticals and fine chemicals.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance requiring careful management. The primary hazards are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

-

Serious Eye Damage/Irritation (Category 1/2): Causes serious eye damage and irritation.[3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

The compound is a yellow to green crystalline powder with a pungent, rubbery, or earthy sulfur odor.[1][3][4] Due to its hazard profile, a thorough risk assessment must be conducted before any handling, considering the quantities used, the nature of the procedure, and the potential for exposure.

GHS Hazard Statements: H302, H315, H318, H319[3][4] Signal Word: Danger[3][5]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, provides the most robust protection.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle this compound in a well-ventilated area.[3]

-

Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of dust and vapors.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[6]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory for all personnel handling this compound.[3] The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][7] Standard safety glasses are insufficient due to the risk of serious eye damage.[3]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1] Gloves must be inspected for any signs of degradation or puncture before use and should be changed immediately if contamination is suspected.[3]

-

Skin and Body Protection: A lab coat is required. For procedures with a higher risk of splashes or dust generation, consider wearing impervious clothing.[3]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-certified N95 dust mask or a full-face respirator should be used.[5][7][8]

Workflow for Implementing Exposure Controls

This diagram illustrates the hierarchy of controls, prioritizing the most effective measures for mitigating risks associated with this compound.

Caption: Hierarchy of Controls Workflow.

Section 3: Safe Handling and Storage Protocols

3.1 Handling Procedures

-

Avoid the formation of dust and aerosols.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

-

Wash hands and skin thoroughly after handling.[3]

-

Use non-sparking tools to prevent ignition sources.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]

3.2 Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

Store in a tightly closed, properly labeled container.[3][6] Amber glass containers are recommended.[1]

-

Keep in a cool, dry, dark, and well-ventilated place.[1][3] A recommended storage temperature is between 15–25°C.[1]

-

Store under an inert atmosphere (e.g., argon or nitrogen) as the compound can be air-sensitive.[7]

-

Isolate from incompatible materials, particularly strong oxidizing agents, heat, and flames.[1]